molecular formula C22H30N2O2 B4589313 N-1-adamantyl-4-(4-morpholinylmethyl)benzamide

N-1-adamantyl-4-(4-morpholinylmethyl)benzamide

Cat. No.: B4589313
M. Wt: 354.5 g/mol
InChI Key: KOMVSOJGKMSGFI-UHFFFAOYSA-N
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Description

N-1-adamantyl-4-(4-morpholinylmethyl)benzamide is a useful research compound. Its molecular formula is C22H30N2O2 and its molecular weight is 354.5 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 354.230728204 g/mol and the complexity rating of the compound is 479. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Antimicrobial and Hypoglycemic Activities

A series of adamantane-isothiourea hybrid derivatives, including N-1-adamantyl-4-(4-morpholinylmethyl)benzamide, demonstrated potent broad-spectrum antibacterial activity against various pathogenic bacteria and the yeast-like pathogenic fungus Candida albicans. Additionally, these compounds exhibited significant in vivo oral hypoglycemic activity in streptozotocin-induced diabetic rats, indicating potential applications in treating bacterial infections and managing diabetes (Al-Wahaibi et al., 2017).

Advanced Material Applications

New adamantyl-containing polyamide-imides (PAIs) were synthesized for potential use in advanced materials. These PAIs demonstrated amorphous nature, high thermal stability, and were capable of forming transparent, flexible, and tough films, suggesting applications in the field of high-performance polymers (Liaw & Liaw, 2001).

Cytotoxic Activity

Novel sulfonamide derivatives incorporating this compound structures were evaluated for their cytotoxic activity against breast and colon cancer cell lines. Some compounds showed significant potency, highlighting the potential for developing new anticancer drugs (Ghorab et al., 2015).

Antifungal and Metal Complex Applications

N-Benzoyl-N'-dialkylthiourea derivatives and their Co(III) complexes, including morpholinothiocarbonyl benzamide derivatives, were synthesized and characterized. These compounds showed promising antifungal activity against pathogens causing plant diseases, indicating their potential use in agriculture and pharmaceutical industries (Weiqun et al., 2005).

Pharmacological Evaluation for P2X7 Receptor Antagonism

Adamantanyl benzamide derivatives were evaluated for their potential as P2X7R antagonists, a target for various inflammatory and neurodegenerative diseases. Modifications to the adamantanyl benzamide structure aimed to improve metabolic stability and pharmacological properties, leading to compounds with enhanced effectiveness and potential for therapeutic applications (Wilkinson et al., 2017).

Properties

IUPAC Name

N-(1-adamantyl)-4-(morpholin-4-ylmethyl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H30N2O2/c25-21(23-22-12-17-9-18(13-22)11-19(10-17)14-22)20-3-1-16(2-4-20)15-24-5-7-26-8-6-24/h1-4,17-19H,5-15H2,(H,23,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KOMVSOJGKMSGFI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1CC2=CC=C(C=C2)C(=O)NC34CC5CC(C3)CC(C5)C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H30N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

354.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.